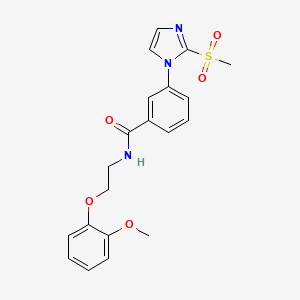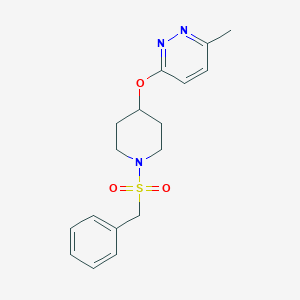
3-(1-Azepanyl)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-Azepanyl)propanohydrazide, or 3-APPH, is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that is synthesized easily and can be used in a variety of laboratory experiments. 3-APPH has been used in the synthesis of various compounds, such as polymers, and has been studied for its potential applications in biochemical and physiological research.
Scientific Research Applications
Click Chemistry and Drug Discovery
Click chemistry, including the use of azides, which are relevant to the structure of 3-(1-Azepanyl)propanohydrazide, has significantly impacted drug discovery. This approach utilizes reliable chemical transformations for various applications in drug discovery, ranging from lead finding to proteomics and DNA research. The formation of 1,2,3-triazoles from azides and terminal acetylenes, a key reaction in click chemistry, is notable for its dependability and specificity. These triazoles play an active role in associating with biological targets, suggesting potential applications of 3-(1-Azepanyl)propanohydrazide-related compounds in medicinal chemistry (Kolb & Sharpless, 2003).
Antimalarial and Antileukemic Properties
Compounds structurally related to 3-(1-Azepanyl)propanohydrazide, such as thiosemicarbazones, have been studied for their potential antimalarial and antileukemic properties. The coordination of these compounds with metals like Cu(II), Ni(II), Fe(III), and Mn(II) enhances their antileukemic effects, which indicates potential research applications of 3-(1-Azepanyl)propanohydrazide in developing treatments for malaria and leukemia (Scovill, Klayman, & Franchino, 1982).
Synthesis of Heterocyclic Compounds
The compound 2-(4-Bromophenoxy)propanohydrazide, which is structurally similar to 3-(1-Azepanyl)propanohydrazide, has been identified as an important intermediate in synthesizing azoles and other heterocyclic compounds. This suggests that 3-(1-Azepanyl)propanohydrazide could be valuable in synthesizing a variety of biologically relevant molecules (Akhtar, Rauf, Ebihara, & Hameed, 2009).
Corrosion Inhibition
In the field of materials science, compounds like Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide, related to 3-(1-Azepanyl)propanohydrazide, have been explored as corrosion inhibitors. These compounds effectively prevent corrosion in metals like mild steel, especially in acidic environments, indicating potential industrial applications of 3-(1-Azepanyl)propanohydrazide derivatives (Saliyan & Adhikari, 2008).
Azepine and Tetrazole Libraries
The use of 3-(1-Azepanyl)propanohydrazide-related compounds in generating diverse molecular libraries has been explored, specifically in the synthesis of azepine-tetrazole libraries. These compounds offer potential applications in pharmaceutical research and development due to their bioactivity and structural diversity (Nixey, Kelly, Semin, & Hulme, 2002).
properties
IUPAC Name |
3-(azepan-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c10-11-9(13)5-8-12-6-3-1-2-4-7-12/h1-8,10H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZVTVVLCVUNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepan-1-yl)propanehydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

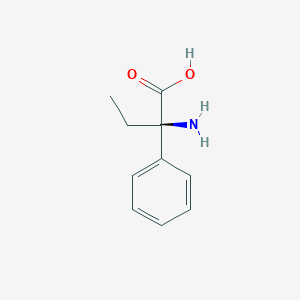
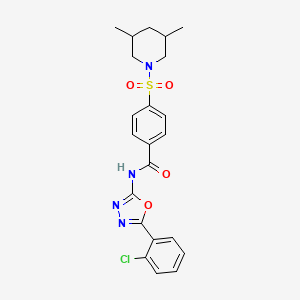
![2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2466884.png)

![(2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B2466886.png)
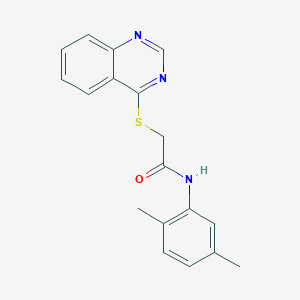
![Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2466889.png)
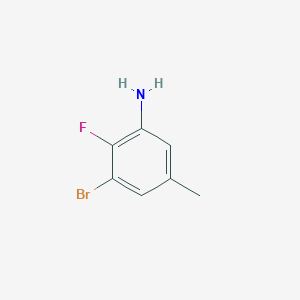
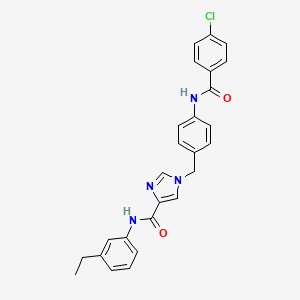

![Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate](/img/structure/B2466898.png)
![N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466899.png)
